REACTION_CXSMILES
|
[CH2:1]([NH2:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[Cl:10][CH2:11][C:12](Cl)=[O:13]>C1(C)C=CC=CC=1>[CH2:1]([NH:7][C:12](=[O:13])[CH2:11][Cl:10])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.206 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding 20.0 g
|
Type
|
CUSTOM
|
Details
|
three neck round bottom flask equipped with magnetic stir bar, additional funnel
|
Type
|
TEMPERATURE
|
Details
|
cooling bath
|
Type
|
ADDITION
|
Details
|
adding 36 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0°-5° C.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 5°-10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
It was recrystallized from ether as a light tan solid
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)NC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |